N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
Properties
CAS No. |
450371-72-9 |
|---|---|
Molecular Formula |
C23H19N3O2S |
Molecular Weight |
401.48 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-6-8-16(9-7-15)14-24-21(27)17-10-12-18(13-11-17)26-22(28)19-4-2-3-5-20(19)25-23(26)29/h2-13H,14H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
XQJVRNHRALUFHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the quinazolinone family, which has been recognized for various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O2S2, with a molecular weight of approximately 373.49 g/mol. The structural characteristics include a quinazolinone core with a sulfanylidene moiety and a methylphenyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S2 |
| Molecular Weight | 373.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | SRLQDSXBDUQVPG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Quinazolinones have been shown to inhibit key enzymes involved in critical biological pathways. For instance, they can inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis, thereby exhibiting antitumor effects . Additionally, compounds within this class have demonstrated antibacterial activity by targeting penicillin-binding proteins (PBPs) in bacteria such as Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) .
Antibacterial Activity
Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. Studies have shown that modifications in their structure can enhance their activity against Gram-positive bacteria, including MRSA. For example, structural variations that increase hydrophilicity or flexibility have been correlated with improved minimum inhibitory concentrations (MICs) .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several quinazolinone derivatives against MRSA strains. The results indicated that compounds with specific structural features exhibited potent activity, with some achieving MIC values as low as 0.25 µg/mL .
- Anticancer Studies : In another investigation, the compound was tested on multiple cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Structure–Activity Relationship (SAR)
The SAR analysis of quinazolinones suggests that modifications at specific positions on the quinazolinone ring can dramatically affect biological activity. For instance:
Comparison with Similar Compounds
Core Structural Features and Functional Groups
Key Observations :
Physicochemical Properties
- Sulfonamide derivatives () exhibit higher aqueous solubility due to ionizable sulfonyl groups, whereas the target’s neutral benzamide may require formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
